molecular formula C9H8ClNO3S B109610 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride CAS No. 66657-42-9

2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride

Cat. No. B109610
CAS RN: 66657-42-9
M. Wt: 245.68 g/mol
InChI Key: ICRHXBNAKSHNRD-UHFFFAOYSA-N
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Description

“2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride” is a chemical compound with the CAS Number: 66657-42-9 . It has a molecular weight of 245.69 and its IUPAC name is 2-oxo-1,2,3,4-tetrahydro-6-quinolinesulfonyl chloride . The compound is stored in an inert atmosphere at a temperature between 2-8 degrees .


Molecular Structure Analysis

The InChI code for “2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride” is 1S/C9H8ClNO3S/c10-15(13,14)7-2-3-8-6(5-7)1-4-9(12)11-8/h2-3,5H,1,4H2,(H,11,12) .


Physical And Chemical Properties Analysis

“2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride” is a solid compound . and is stored in an inert atmosphere at a temperature between 2-8 degrees .

Scientific Research Applications

1. Methodologies in Organic Synthesis

Wang et al. (2017) developed a site-selective oxidative C–H sulfonylation method for 8-acylaminoquinolines and anilides using sulfonyl chlorides, including 2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride. This method, mediated by a hypervalent iodine reagent and without metallic catalysts, offers a novel and facile approach for synthesizing sulfone compounds (Wang, Y., Wang, Y., Zhang, Q., & Li, D., 2017).

2. Coordination Chemistry and Complex Formation

Macías et al. (2002) explored the reaction of 8-aminoquinoline with sulfonyl chlorides, leading to sulfonamides and their Ni(II) complexes. These complexes, featuring a NiL2 stoichiometry, demonstrated an octahedral environment for Ni(II) ions, indicating potential applications in coordination chemistry (Macías, B., Garcı́a, I., Villa, M., Borrás, J., Castiñeiras, A., & Sanz, F., 2002).

3. Antimicrobial Activity

Ammar et al. (2020) synthesized sulfonylquinoxaline derivatives from 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride. Some of these derivatives showed significant antimicrobial activity against Gram-positive, Gram-negative bacteria, and fungi, highlighting their potential in developing new antimicrobial agents (Ammar, Y., Farag, A. A., Ali, A. M., Ragab, A., Askar, A., Elsisi, D. M., & Belal, A., 2020).

4. Structural Analysis in Crystallography

Ohba et al. (2012) conducted structural analysis on derivatives of 4-fluoro-5-sulfonylisoquinoline, highlighting the impact of sulfonyl chlorides on the molecular conformation and interactions in crystal structures. This research contributes to the understanding of steric effects in sulfonyl compounds (Ohba, S., Gomi, N., Ohgiya, T., & Shibuya, K., 2012).

5. Copper-Catalyzed Reactions

Liang et al. (2015) described copper-catalyzed direct C-H bond sulfonylation of aminoquinolines using arylsulfonyl chlorides. This process highlights the utility of sulfonyl chlorides in catalytic reactions, expanding the scope of copper-catalyzed organic transformations (Liang, H.-W., Jiang, K., Ding, W., Yuan, Y., Shuai, L., Chen, Y.-C., & Wei, Y., 2015).

Safety And Hazards

The compound is classified under the GHS05 pictogram, indicating that it is corrosive . The hazard statement H314 suggests that it causes severe skin burns and eye damage . Precautionary measures include wearing protective gloves and eye/face protection, and seeking immediate medical attention in case of exposure .

properties

IUPAC Name

2-oxo-3,4-dihydro-1H-quinoline-6-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO3S/c10-15(13,14)7-2-3-8-6(5-7)1-4-9(12)11-8/h2-3,5H,1,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICRHXBNAKSHNRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20407032
Record name 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride

CAS RN

66657-42-9
Record name 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Oxo-1,2,3,4-tetrahydro-6-quinolinesulfonylchloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
MJ Walsh, KR Brimacombe, H Veith, JM Bougie… - Bioorganic & medicinal …, 2011 - Elsevier
Compared to normal differentiated cells, cancer cells have altered metabolic regulation to support biosynthesis and the expression of the M2 isozyme of pyruvate kinase (PKM2) plays …
Number of citations: 71 www.sciencedirect.com
SY Lin, TK Yeh, CC Kuo, JS Song… - Journal of Medicinal …, 2016 - ACS Publications
Tryptophan metabolism has been recognized as an important mechanism in immune tolerance. Indoleamine 2,3-dioxygenase plays a key role in local tryptophan metabolism via the …
Number of citations: 76 pubs.acs.org
B Barlaam, TG Bird… - Journal of medicinal …, 1999 - ACS Publications
Tumor necrosis factor α convertase (TACE), the enzyme responsible for the processing of pro-TNFα to TNFα, has been reported to be a metalloproteinase closely related to matrix …
Number of citations: 142 pubs.acs.org
MA Letellier, J Guillard, DH Caignard, G Ferry… - European journal of …, 2008 - Elsevier
A new series of substituted 4,4-dimethyl-3,4-dihydro-1H-quinolin-2-one have been prepared via condensation of 3,3-dimethylacryloyl chloride with aniline. Details of synthetic …
Number of citations: 20 www.sciencedirect.com
MB Boxer, J Jiang, MG Vander Heiden… - Probe Reports from …, 2011 - ncbi.nlm.nih.gov
2. Materials and Methods General Methods for Chemistry. All air or moisture sensitive reactions were performed under positive pressure of nitrogen with oven-dried glassware. …
Number of citations: 5 www.ncbi.nlm.nih.gov

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